![molecular formula C21H27N3O4S B2449823 4-ethoxy-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide CAS No. 897611-98-2](/img/structure/B2449823.png)
4-ethoxy-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-ethoxy-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as EPPB and has been found to have a variety of biochemical and physiological effects. In
Applications De Recherche Scientifique
- Researchers have explored the antibacterial and antifungal activities of this compound against various microorganisms. While it falls into the category of moderately active agents, further investigations could reveal its potential as a therapeutic option .
- The piperazine ring in this compound offers conformational flexibility, making it an attractive building block for drug discovery. Its easy modificability, water solubility, and capacity for hydrogen bonding contribute to its importance in medicinal chemistry .
- Although not explicitly mentioned in the literature, compounds containing piperazine rings have demonstrated anticancer activity. Further studies could explore whether this specific compound exhibits similar effects .
- Piperazine derivatives have been investigated for their antiparasitic properties. While the compound’s activity level remains moderate, it could serve as a starting point for designing more potent antiparasitic agents .
- The piperazine scaffold has been associated with antidepressive and antihistamine activities. Researchers might explore whether this compound has any impact on neurological disorders or related pathways .
- Beyond its direct biological activities, this compound serves as a versatile intermediate in organic synthesis. Researchers have used it to create amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .
Antibacterial and Antifungal Agents
Drug Discovery and Medicinal Chemistry
Anticancer Properties
Antiparasitic Applications
Therapeutic Potential in Neurological Disorders
Synthetic Intermediates for Novel Organic Compounds
Mécanisme D'action
Target of Action
The primary target of 4-ethoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide is likely to be acetylcholinesterase (AChE) . AChE is an enzyme that is responsible for the breakdown of acetylcholine, a neurotransmitter that plays a crucial role in memory and cognition .
Mode of Action
The compound interacts with AChE by inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its availability in the synaptic cleft. The increased acetylcholine can then bind to more receptors on the post-synaptic neuron, enhancing the cholinergic transmission .
Biochemical Pathways
The inhibition of AChE affects the cholinergic pathway. Under normal conditions, acetylcholine is released into the synaptic cleft and binds to receptors on the post-synaptic neuron. AChE then breaks down the remaining acetylcholine to terminate the signal. By inhibiting AChE, this compound prolongs the action of acetylcholine, enhancing the cholinergic transmission .
Result of Action
The result of the compound’s action is an enhancement of cholinergic transmission. This can lead to improved memory and cognitive function, particularly in conditions where these functions are impaired, such as Alzheimer’s disease .
Propriétés
IUPAC Name |
4-ethoxy-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O4S/c1-2-28-20-10-8-18(9-11-20)21(25)22-12-17-29(26,27)24-15-13-23(14-16-24)19-6-4-3-5-7-19/h3-11H,2,12-17H2,1H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVCMILIVYGYSQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCCS(=O)(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-N-(2-((4-phenylpiperazin-1-yl)sulfonyl)ethyl)benzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Butyl-6-[(4-methoxyphenyl)methyl]-4,7,8-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2449740.png)


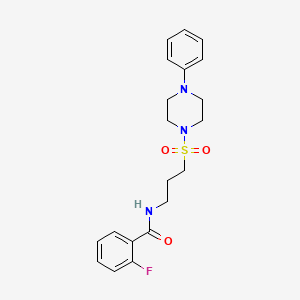
![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methylbenzamide](/img/structure/B2449746.png)
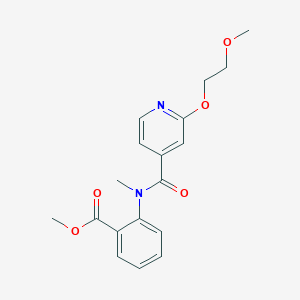
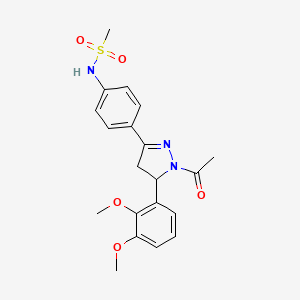
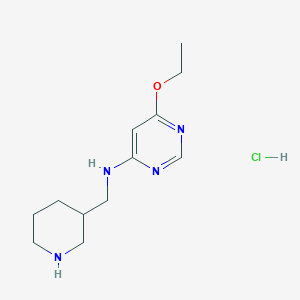
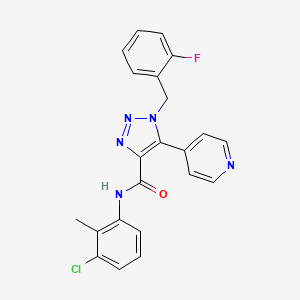

![N-[2-(4-chlorophenyl)ethyl]-3-[1-[(2-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-3-yl]propanamide](/img/no-structure.png)
![2-((3-ethyl-4-oxo-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)-N-(3-ethylphenyl)acetamide](/img/structure/B2449760.png)

